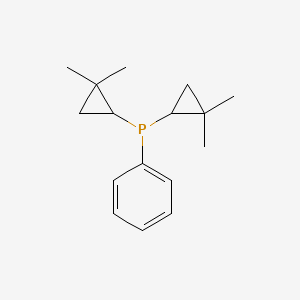

Bis(2,2-dimethylcyclopropyl)-phenylphosphane

説明

Bis(2,2-dimethylcyclopropyl)-phenylphosphane is a tertiary phosphane ligand characterized by a central phosphorus atom bonded to a phenyl group and two 2,2-dimethylcyclopropyl substituents. The steric bulk of the dimethylcyclopropyl groups and the electronic properties of the phenyl moiety make this ligand unique in coordination chemistry and catalytic applications.

特性

CAS番号 |

62337-91-1 |

|---|---|

分子式 |

C16H23P |

分子量 |

246.33 g/mol |

IUPAC名 |

bis(2,2-dimethylcyclopropyl)-phenylphosphane |

InChI |

InChI=1S/C16H23P/c1-15(2)10-13(15)17(14-11-16(14,3)4)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |

InChIキー |

KGLWKJSEAWSBMM-UHFFFAOYSA-N |

正規SMILES |

CC1(CC1P(C2CC2(C)C)C3=CC=CC=C3)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2-dimethylcyclopropyl)phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of dichlorophenylphosphine with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction proceeds as follows:

(C6H5)PCl2+2(C5H9)MgBr→(C6H5)P(C5H9)2+2MgBrCl

The product is then purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for Bis(2,2-dimethylcyclopropyl)phenylphosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

化学反応の分析

Types of Reactions

Bis(2,2-dimethylcyclopropyl)phenylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Bis(2,2-dimethylcyclopropyl)phenylphosphine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.

作用機序

The mechanism of action of Bis(2,2-dimethylcyclopropyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the complex and facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

類似化合物との比較

Comparison with Similar Phosphane Ligands

Structural and Electronic Properties

The table below compares Bis(2,2-dimethylcyclopropyl)-phenylphosphane with analogous ligands based on substituent bulk, electronic parameters, and coordination behavior.

Key Observations:

- Steric Bulk : The 2,2-dimethylcyclopropyl groups introduce significant steric hindrance, comparable to tricyclohexylphosphane (estimated cone angle ~160° vs. 170° for tricyclohexylphosphane). This bulk may enhance stability in metal complexes by preventing ligand dissociation .

- Electronic Effects : The phenyl group’s moderate electron-withdrawing nature contrasts with the electron-donating cyclohexyl groups in tricyclohexylphosphane. This difference influences metal-to-ligand backbonding in catalysis .

- Comparison to Phosphonothioates: The O-(2,2-dimethylpropyl) methylphosphonothioate in features a sulfur-containing backbone, offering distinct redox properties compared to purely phosphane-based ligands .

Bis(2,2-dimethylcyclopropyl)-phenylphosphane:

- Metal Complexation : Predicted to form stable complexes with transition metals (e.g., cobalt, palladium) due to steric protection of the metal center. Similar ligands in , such as tricyclohexylphosphane, are used in cobalt complexes for hydrogenation reactions .

- Catalytic Use: Potential applications in cross-coupling reactions, where bulky ligands prevent undesired side reactions.

Tricyclohexylphosphane:

- Widely used in hydroformylation and hydrogenation due to its high cone angle and strong σ-donor ability. The cobalt complex in (Dicarbonyl(η²-diphenylthiophosphinito)(tricyclohexylphosphane)cobalt(I)) highlights its role in stabilizing low-oxidation-state metals .

Triphenylphosphane:

- A versatile ligand in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its smaller cone angle allows for faster reaction kinetics but less steric control compared to Bis(2,2-dimethylcyclopropyl)-phenylphosphane.

Research Findings and Industrial Relevance

- Cobalt Complexes : lists cobalt complexes with triphenylphosphane and tricyclohexylphosphane, achieving 97–98% purity. Bis(2,2-dimethylcyclopropyl)-phenylphosphane could similarly enhance catalytic efficiency in such systems .

- Pharmaceutical Applications : While focuses on benzilic acid derivatives, phosphane ligands are critical in asymmetric synthesis of chiral drugs. The steric profile of Bis(2,2-dimethylcyclopropyl)-phenylphosphane may improve enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。